molecular formula C13H13BrN2 B1517256 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 1807885-10-4

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

Cat. No. B1517256
M. Wt: 277.16 g/mol
InChI Key: RXWGKSYYHCZAJQ-JTQLQIEISA-N
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Description

“5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine” is a chemical compound with the CAS Number 1807885-10-4 . It has a molecular weight of 277.16 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine . The InChI code is 1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.16 . It’s a powder that’s stored at 4°C . Unfortunately, the boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Subheading Catalyst in Selective Amination

The compound has been identified as a catalyst in the selective amination of polyhalopyridines. Amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly produces 5-amino-2-chloropyridine with high yield and excellent chemoselectivity, demonstrating the compound's role in selective catalysis for amination processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Regioselective Reactions

Subheading Investigating Regioselectivity in Reactions

In the study of regioselectivity, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed using X-ray crystallography. This demonstrated the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, highlighting the compound's role in regioselective displacement reactions (A. Doulah et al., 2014).

Synthesis of Pyrimido Derivatives

Subheading Pathway to Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

The compound is pivotal in synthesizing thiadiazine derivatives. Specifically, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, is treated to form 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This process illustrates the compound's utility in synthesizing novel heterocyclic structures (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).

Synthesis of Pyridine-Based Derivatives

Subheading Suzuki Cross-Coupling for Novel Pyridine Derivatives

The compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives. These derivatives, analyzed through Density Functional Theory (DFT), show potential as chiral dopants for liquid crystals and have displayed varied biological activities, indicating the compound's versatility in synthesizing bioactive molecules (Gulraiz Ahmad et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWGKSYYHCZAJQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245252
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

CAS RN

1807885-10-4
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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